An In-Depth Technical Guide to the Physical Properties of 1-(2-furanyl)-1,2-ethanediol
An In-Depth Technical Guide to the Physical Properties of 1-(2-furanyl)-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-furanyl)-1,2-ethanediol, a vicinal diol featuring a furan moiety, is a molecule of significant interest in synthetic organic chemistry and drug development. Its structural motifs—a reactive furan ring and a stereochemically rich diol—offer a versatile platform for the synthesis of complex molecular architectures and biologically active compounds. The furan nucleus is a common scaffold in numerous pharmaceuticals, and the diol functionality provides a handle for a wide array of chemical transformations, including oxidation, esterification, and the formation of cyclic acetals. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, enabling informed decisions in reaction design, purification, and formulation.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-(2-furanyl)-1,2-ethanediol, detailed experimental protocols for their determination, and a discussion of the underlying scientific principles.
Chemical Identity and Molecular Structure
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IUPAC Name: 1-(furan-2-yl)ethane-1,2-diol[1]
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CAS Number: 19377-75-4[1]
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Molecular Formula: C₆H₈O₃[1]
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Molecular Weight: 128.13 g/mol [1]
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Synonyms: 1-(2-Furyl)-1,2-ethanediol, 1-(2-Furanyl)ethylene glycol, 2-(1,2-Dihydroxyethyl)furan[1]
The structure of 1-(2-furanyl)-1,2-ethanediol, characterized by a furan ring attached to an ethane-1,2-diol backbone, is depicted below.
Caption: 2D Chemical Structure of 1-(2-furanyl)-1,2-ethanediol.
Summary of Physical Properties
A compilation of the available physical property data for 1-(2-furanyl)-1,2-ethanediol is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Weight | 128.13 g/mol | PubChem[1] |
| Boiling Point | 83-85 °C at 0.01 Torr | Predicted |
| Density | 1.271 g/cm³ | Predicted |
| pKa | 13.28 | Predicted |
| LogP | -0.5 | PubChem (XLogP3)[1] |
Detailed Physical Properties and Experimental Determination
Melting Point
The melting point of a solid is a critical indicator of its purity. As of the latest literature review, a definitive experimental melting point for 1-(2-furanyl)-1,2-ethanediol has not been reported. The presence of two hydroxyl groups suggests that the compound is likely a solid at room temperature due to intermolecular hydrogen bonding.
Experimental Protocol for Melting Point Determination:
The melting point can be determined using a standard capillary melting point apparatus.
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Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/min) near the expected melting point for an accurate measurement.
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Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A predicted boiling point of 83-85 °C at a reduced pressure of 0.01 Torr is available. The high boiling point at atmospheric pressure is expected due to the presence of hydroxyl groups capable of hydrogen bonding.
Experimental Protocol for Boiling Point Determination (Thiele Tube Method):
For small sample quantities, the Thiele tube method is a convenient way to determine the boiling point.
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Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
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Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
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Heating and Observation: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.
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Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Solubility
The solubility of 1-(2-furanyl)-1,2-ethanediol in various solvents is a critical parameter for its use in synthesis and purification. Due to the presence of two hydroxyl groups and a moderately polar furan ring, the compound is expected to be soluble in polar protic and aprotic solvents.
Predicted Solubility Profile:
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Water: Likely soluble due to hydrogen bonding with water molecules.
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Ethanol, Methanol: Likely soluble due to their polar protic nature.
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Acetone, Ethyl Acetate: Likely soluble due to their polar aprotic nature.
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Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): Likely soluble due to their high polarity.
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Hexane, Toluene: Likely insoluble or sparingly soluble due to their nonpolar nature.
Experimental Protocol for Solubility Determination:
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Sample Preparation: Weigh a precise amount of 1-(2-furanyl)-1,2-ethanediol (e.g., 10 mg).
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Solvent Addition: Add a measured volume of the solvent to be tested (e.g., 1 mL) to the sample in a vial.
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Observation: Stir or shake the mixture at a constant temperature (e.g., 25 °C) and observe for dissolution.
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Quantification: If the sample dissolves, add more solute until saturation is reached. The solubility can then be expressed in terms of g/L or mol/L.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of 1-(2-furanyl)-1,2-ethanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the furan ring protons, the methine proton, the methylene protons, and the hydroxyl protons. The chemical shifts and coupling patterns will provide valuable information about the connectivity of the molecule.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-furanyl)-1,2-ethanediol is expected to exhibit characteristic absorption bands for the functional groups present.
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups involved in hydrogen bonding.
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C-H Stretch (furan): Absorption bands above 3000 cm⁻¹.
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C-H Stretch (aliphatic): Absorption bands below 3000 cm⁻¹.
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C=C Stretch (furan): Absorption bands in the region of 1500-1600 cm⁻¹.
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C-O Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (128.13 g/mol ) is expected.
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Fragmentation: Common fragmentation pathways for diols include the loss of water (M-18), and cleavage of the C-C bond between the hydroxyl-bearing carbons. The furan ring can also undergo characteristic fragmentation. PubChem indicates the availability of GC-MS data from the NIST Mass Spectrometry Data Center.[1]
Synthesis
A common and effective method for the synthesis of 1,2-diols is the dihydroxylation of the corresponding alkene. Therefore, 1-(2-furanyl)-1,2-ethanediol can be synthesized via the dihydroxylation of 2-vinylfuran.
Synthetic Pathway:
Caption: Synthesis of 1-(2-furanyl)-1,2-ethanediol from 2-vinylfuran.
Experimental Protocol for Dihydroxylation (Upjohn Dihydroxylation):
This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).
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Reaction Setup: In a round-bottom flask, dissolve 2-vinylfuran in a suitable solvent system, such as a mixture of acetone and water.
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Reagent Addition: Add N-methylmorpholine N-oxide (NMO) to the solution. Then, add a catalytic amount of osmium tetroxide solution.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by adding a reducing agent, such as sodium sulfite or sodium bisulfite.
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area or a fume hood.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
1-(2-furanyl)-1,2-ethanediol is a valuable building block with significant potential in organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive overview of its physical properties, along with detailed experimental protocols for their determination and a plausible synthetic route. While some experimental data remains to be definitively established, the information presented here serves as a valuable resource for researchers working with this versatile compound. It is recommended that the predicted values be experimentally verified for critical applications.
References
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PubChem. 1-(2-Furyl)-1,2-ethanediol. National Center for Biotechnology Information. [Link]
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Synerzine. Safety Data Sheet: Ethanone, 1-(2-furanyl)-. [Link]
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SpectraBase. 1,2-Ethanediol, 1,2-di-2-furanyl-. [Link]
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NIST. 1,2-Ethanediol, 1-(2-furanyl)-. NIST Chemistry WebBook. [Link]
